molecular formula C8H7FN4 B1453899 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole CAS No. 1250242-44-4

5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No. B1453899
CAS RN: 1250242-44-4
M. Wt: 178.17 g/mol
InChI Key: OGDSJRZNPPQOPG-UHFFFAOYSA-N
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Description

The compound “5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They are known for their wide range of applications in medicinal chemistry and drug discovery .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a tetrazole ring attached to a phenyl ring with a fluorine atom and a methyl group attached to the phenyl ring .


Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the tetrazole ring, such as hydrogenation and alkylation .

Scientific Research Applications

Hydrothermal Synthesis Methods

Tetrazole derivatives have been synthesized using hydrothermal methods, indicating a clean and safe approach to producing such compounds. For example, the synthesis of 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole under hydrothermal conditions demonstrated a high yield and purity without the need for further recrystallization, suggesting potential applications in the design and development of new materials or chemical entities with specific properties (Wenxiang Wang, H. Cai, R. Xiong, 2013).

Structural and Docking Studies

The crystal structures of tetrazole derivatives have been determined, providing insights into their potential interactions with biological targets. Docking studies have revealed how these compounds fit into the active sites of enzymes, such as the cyclooxygenase-2 enzyme, suggesting their utility in designing inhibitors with therapeutic applications (B. J. Al-Hourani et al., 2015).

Synthetic and Functionalization Advances

Recent advancements in the synthesis and functionalization of 5-substituted 1H-tetrazoles highlight their importance in medicinal chemistry. These compounds serve as bioisosteric replacements for carboxylic acids, offering advantages in terms of lipophilicity and metabolic stability, which are critical for the development of new drugs. Innovative synthetic approaches, including microwave-assisted synthesis and the use of nanoparticles as catalysts, have been explored to enhance the efficiency and eco-friendliness of producing these compounds (Rupali Mittal, S. Awasthi, 2019).

Applications in Corrosion Inhibition

Tetrazole derivatives have demonstrated efficacy as corrosion inhibitors for metals in chloride solutions. Their inhibitory action on copper corrosion, for instance, has been extensively studied, showing that these compounds can provide significant protection against corrosion, which is valuable for extending the lifespan of metal components in industrial applications (F. Zucchi, G. Trabanelli, M. Fonsati, 1996).

Future Directions

The future directions for research on “5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole” would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDSJRZNPPQOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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